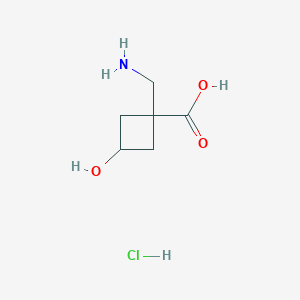
3-Fluoroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 and is a yellow to brown solid .
Synthesis Analysis
The synthesis of fluoroquinolones, including 3-Fluoroquinolin-6-amine, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of glycosylhydrazides and amino acids based on the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids has also been described .Molecular Structure Analysis
The InChI code for 3-Fluoroquinolin-6-amine is 1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Fluoroquinolin-6-amine is a yellow to brown solid . It has a molecular weight of 162.17 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Neurofibrillary Tangles Imaging in Alzheimer's Disease
- 18F-MK-6240 PET Tracer for Alzheimer's Disease: A PET tracer, 18F-MK-6240, which is a derivative of fluoroquinolinamine, was developed for imaging neurofibrillary tangles in Alzheimer's disease. This tracer shows high selectivity and affinity for neurofibrillary tangles, distinguishing between healthy elderly subjects and those with Alzheimer's disease through differential brain uptake and clearance rates. The tracer's kinetics and binding levels indicate its potential for longitudinal studies and clinical development (Lohith et al., 2018).
Radiopharmaceutical Production for PET Imaging
- cGMP Production of [18F]MK-6240: The compound [18F]MK-6240, another derivative, demonstrates the importance of fluoroquinolinamine-based compounds in developing radiopharmaceuticals for PET imaging. This research outlines a fully automated, high-yield, and quality-controlled production process, underlining the compound's significance in detecting human neurofibrillary tangles, a hallmark of Alzheimer's disease (Collier et al., 2017).
Fluorogenic Substrates for Enzyme Activity Measurement
- Fluorogenic Substrate for Chymotrypsin: A study explored a new fluorogenic substrate based on the cleavage of a quinoline derivative, demonstrating its application in measuring the amidolytic activity of chymotrypsin. This highlights the potential use of fluoroquinolinamines in developing fluorescent probes for enzymatic assays (Brynes et al., 1981).
Fluorescence Studies and Material Sciences
- Mechanofluorochromic Activities: Novel derivatives of fluoroquinolinamines have been synthesized, exhibiting full-color-tunable solid-state emissions and mechanofluorochromic activities. These derivatives offer insights into designing fluorescent materials for encryption and data storage applications, as well as for developing single-molecule white fluorescence emitters (Zhang et al., 2021).
Simplified Radiosynthesis for Imaging Agents
- Simplified Synthesis of [18F]MK-6240: A simplified one-step synthesis of [18F]MK-6240, utilizing fluoroquinolinamine derivatives, was developed to improve the efficiency and yield of this PET imaging agent. This advancement supports the compound's regular use in clinical and animal PET imaging studies, demonstrating its importance in neuroimaging (Hopewell et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-fluoroquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKWOKJHCWILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinolin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)
![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)


![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

